molecular formula C17H16ClNO4S B2865164 4-CHLORO-3-[(1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)SULFAMOYL]BENZOIC ACID CAS No. 731793-18-3

4-CHLORO-3-[(1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)SULFAMOYL]BENZOIC ACID

Cat. No.: B2865164
CAS No.: 731793-18-3
M. Wt: 365.83
InChI Key: QCUNQWSOLRTNOS-UHFFFAOYSA-N
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Description

4-chloro-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfamoyl)benzoic acid is a complex organic compound with the molecular formula C₁₇H₁₆ClNO₄S This compound is notable for its unique structure, which includes a chlorinated benzoic acid moiety and a tetrahydronaphthalenylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfamoyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Sulfamoyl Intermediate: The reaction begins with the sulfonation of 1,2,3,4-tetrahydronaphthalene to form the corresponding sulfonyl chloride.

    Coupling with Chlorobenzoic Acid: The sulfonyl chloride intermediate is then reacted with 4-chlorobenzoic acid under basic conditions to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfamoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The tetrahydronaphthalenyl group can be oxidized to form naphthalene derivatives.

    Reduction: The chlorobenzoic acid moiety can be reduced to form corresponding benzoic acid derivatives.

    Substitution: The chlorine atom on the benzoic acid ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

    Oxidation: Naphthalene derivatives.

    Reduction: Reduced benzoic acid derivatives.

    Substitution: Substituted benzoic acid derivatives.

Scientific Research Applications

4-chloro-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfamoyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfamoyl)benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfamoyl and chlorobenzoic acid moieties. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-(2-(naphthalen-1-yloxy)acetamido)benzoic acid
  • 4-chloro-3-(n-(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl)benzoic acid

Uniqueness

4-chloro-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfamoyl)benzoic acid is unique due to its combination of a chlorinated benzoic acid and a tetrahydronaphthalenylsulfamoyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4-chloro-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S/c18-14-9-8-12(17(20)21)10-16(14)24(22,23)19-15-7-3-5-11-4-1-2-6-13(11)15/h1-2,4,6,8-10,15,19H,3,5,7H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUNQWSOLRTNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NS(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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